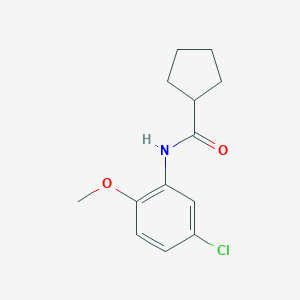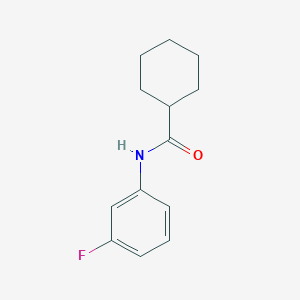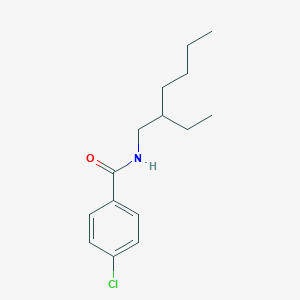
4-chloro-N-(2-ethylhexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-ethylhexyl)benzamide, also known as Chloroethylclonidine (CEC), is a chemical compound that belongs to the class of imidazoline receptor agonists. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 4-chloro-N-(2-ethylhexyl)benzamide involves its binding to imidazoline receptors, which are located in the brain and other tissues. Imidazoline receptors are involved in the regulation of various physiological processes, including blood pressure, insulin secretion, and pain perception. By binding to these receptors, 4-chloro-N-(2-ethylhexyl)benzamide can modulate these processes and potentially be used as a therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-ethylhexyl)benzamide are largely dependent on its binding to imidazoline receptors. It has been shown to have hypotensive effects, as well as the ability to stimulate insulin secretion. It has also been shown to have analgesic effects and may be useful in the treatment of chronic pain.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(2-ethylhexyl)benzamide in lab experiments is its high affinity for imidazoline receptors, which allows for precise modulation of these receptors. However, one limitation is that its effects may be dependent on the specific imidazoline receptor subtype being targeted. Additionally, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
将来の方向性
There are several potential future directions for the study of 4-chloro-N-(2-ethylhexyl)benzamide. One area of interest is its potential use in the treatment of hypertension, diabetes, and chronic pain. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more selective imidazoline receptor agonists may allow for more precise targeting of specific physiological processes.
合成法
The synthesis of 4-chloro-N-(2-ethylhexyl)benzamide involves the reaction of 2-ethylhexylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-chloro-N-(2-ethylhexyl)benzamide as a white solid with a melting point of 80-82°C.
科学的研究の応用
4-chloro-N-(2-ethylhexyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for imidazoline receptors, which are involved in the regulation of blood pressure, insulin secretion, and pain perception. As such, it has been studied for its potential applications in the treatment of hypertension, diabetes, and chronic pain.
特性
分子式 |
C15H22ClNO |
|---|---|
分子量 |
267.79 g/mol |
IUPAC名 |
4-chloro-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C15H22ClNO/c1-3-5-6-12(4-2)11-17-15(18)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) |
InChIキー |
WCQSENGNTVLFDR-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Cl |
正規SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






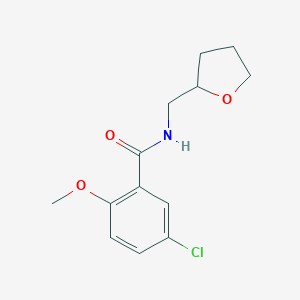
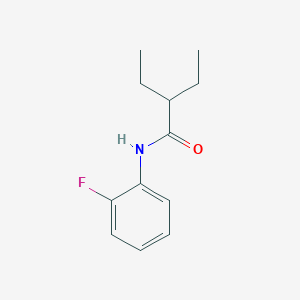
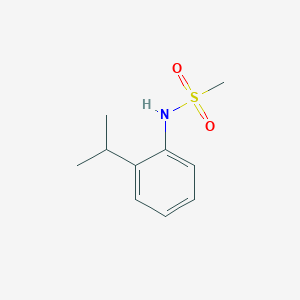
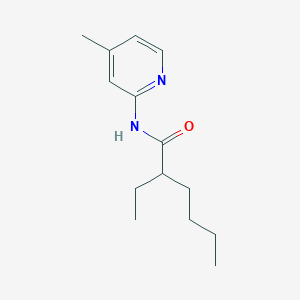
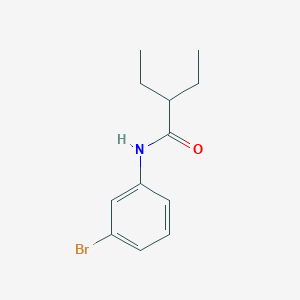
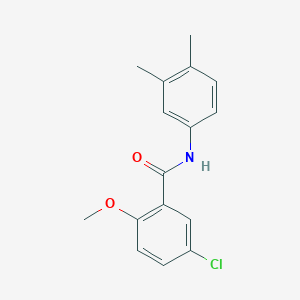
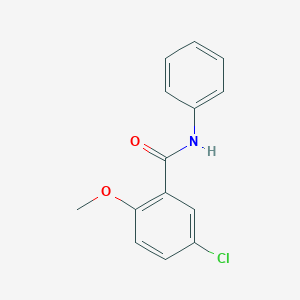
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)

